Technical Documentation Center

H-DL-Tyr(Me)-OH, HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: H-DL-Tyr(Me)-OH, HCl
  • CAS: 1654774-00-1

Core Science & Biosynthesis

Foundational

Precision Control of Catecholamine Biosynthesis: A Technical Guide to Tyrosine Analog Inhibition

Executive Summary The precise modulation of catecholamine biosynthesis is a critical objective in both neuropharmacological research and the clinical management of hypercatecholaminergic states (e.g., pheochromocytoma)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise modulation of catecholamine biosynthesis is a critical objective in both neuropharmacological research and the clinical management of hypercatecholaminergic states (e.g., pheochromocytoma). This guide provides a technical deep-dive into the inhibition of Tyrosine Hydroxylase (TH) —the rate-limiting enzyme in the catecholamine cascade—using structural analogs of L-tyrosine.

Unlike downstream blockade (e.g., VMAT2 inhibitors or receptor antagonists), upstream inhibition using tyrosine analogs like


-methyl-p-tyrosine (Metyrosine)  and 3-iodo-L-tyrosine  offers a method to deplete the de novo synthesis pool of dopamine (DA), norepinephrine (NE), and epinephrine (EPI). This document details the mechanistic basis of this inhibition, structure-activity relationships (SAR), and validated experimental protocols for assessing inhibitory potency in vitro and in vivo.

Mechanistic Foundations: The Biosynthetic Pathway

To effectively inhibit catecholamine synthesis, one must target the rate-limiting step. The conversion of L-Tyrosine to L-DOPA by Tyrosine Hydroxylase (TH) is the bottleneck of the pathway.[1][2] TH requires molecular oxygen, iron (


), and tetrahydrobiopterin (

) as cofactors.[3]

Tyrosine analogs function primarily as competitive inhibitors at the substrate-binding site of TH. By mimicking the phenolic structure of tyrosine, they occupy the active site, preventing the hydroxylation event necessary to form the catechol ring.

Pathway Visualization

The following diagram illustrates the catecholamine biosynthetic pathway and the precise intervention points of tyrosine analogs.

CatecholaminePathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) [Rate-Limiting Step] Tyrosine->TH LDOPA L-DOPA TH->LDOPA AADC Aromatic L-amino acid decarboxylase (AADC) LDOPA->AADC Dopamine Dopamine AADC->Dopamine DBH Dopamine beta-hydroxylase (DBH) Dopamine->DBH NE Norepinephrine DBH->NE PNMT Phenylethanolamine N-methyltransferase NE->PNMT Epi Epinephrine PNMT->Epi AMPT INHIBITOR: alpha-methyl-p-tyrosine (Metyrosine) AMPT->TH Competitive Inhibition IodoTyr INHIBITOR: 3-iodo-L-tyrosine IodoTyr->TH High Potency (Ki=0.39uM)

Figure 1: Catecholamine biosynthesis pathway highlighting Tyrosine Hydroxylase (TH) as the primary target for competitive inhibition by tyrosine analogs.

Tyrosine Analogs as Chemical Probes

The efficacy of a tyrosine analog depends on its affinity (


) for the TH active site relative to the endogenous substrate, L-tyrosine.
-Methyl-p-Tyrosine (Metyrosine / AMPT)

AMPT is the clinical standard for chronic inhibition. The addition of a methyl group at the


-carbon provides metabolic stability against transamination, allowing the molecule to persist in the cytosol and compete with tyrosine.
  • Mechanism: Competitive antagonist at the tyrosine binding site.[2][4][5][6]

  • Pharmacodynamics: Reduces catecholamine production by 35–80% depending on dosage (1–4 g/day clinically) [1].

  • Clinical Utility: Preoperative management of pheochromocytoma to prevent hypertensive crises during tumor manipulation [2].[6]

3-Iodo-L-Tyrosine

A halogenated analog often used in research settings for its high potency.

  • Potency: Exhibits a

    
     of approximately 0.39 
    
    
    
    M
    , making it a highly potent inhibitor [3].
  • Efficacy: Can achieve 100% inhibition of TH activity at 100

    
    M concentrations in vitro [4].
    
  • Application: Primarily used as a pharmacological tool to induce rapid dopamine depletion in experimental models.

Comparative Pharmacological Data
CompoundTarget EnzymeMechanismPotency / DosagePrimary Application

-Methyl-p-Tyrosine
Tyrosine HydroxylaseCompetitive InhibitionClinical: 1–4 g/day Research: 250 mg/kg (i.p.)Pheochromocytoma, Chronic Depletion
3-Iodo-L-Tyrosine Tyrosine HydroxylaseCompetitive Inhibition

100% inhibition @ 100

Acute in vitro mechanistic studies

Experimental Frameworks

To validate the efficacy of these inhibitors, robust experimental protocols are required. The following workflows utilize HPLC with Electrochemical Detection (HPLC-ECD) , the gold standard for quantifying picogram levels of catecholamines.

Protocol A: In Vitro TH Activity Assay (L-DOPA Accumulation Method)

Objective: Determine the


 of a tyrosine analog by measuring the reduction in L-DOPA synthesis in tissue homogenates.

Principle: TH converts Tyrosine


 L-DOPA.[1] Normally, L-DOPA is rapidly converted to Dopamine.[1] By adding NSD-1015  (a DOPA decarboxylase inhibitor), we force L-DOPA to accumulate. The rate of L-DOPA accumulation is a direct measure of TH activity.

Reagents:

  • Tissue source (e.g., Rat Striatum or PC12 cells).

  • L-Tyrosine (Substrate).[1]

  • 
     (Cofactor).
    
  • NSD-1015 (Decarboxylase inhibitor).

  • Test Inhibitor (e.g., AMPT at 0, 10, 100, 1000

    
    M).
    

Workflow:

  • Homogenization: Homogenize tissue in ice-cold 50 mM Tris-acetate buffer (pH 6.0) containing 0.2% Triton X-100 (to solubilize membrane-bound TH).

  • Pre-Incubation: Incubate homogenate (100

    
    L) with NSD-1015 (100 
    
    
    
    M) and Test Inhibitor for 5 minutes at 37°C.
  • Reaction Initiation: Add L-Tyrosine (100

    
    M) and 
    
    
    
    (1 mM).
  • Incubation: Incubate for exactly 20 minutes at 37°C.

  • Termination: Stop reaction by adding 200

    
    L of 0.1 M Perchloric Acid (PCA).
    
  • Clarification: Centrifuge at 15,000 x g for 10 mins at 4°C.

  • Quantification: Inject supernatant into HPLC-ECD. Measure L-DOPA peak height against a standard curve [5].

Protocol B: In Vivo Depletion Kinetics

Objective: Assess the time-course of dopamine depletion in the striatum following systemic AMPT administration.

Workflow:

  • Administration: Administer AMPT (250 mg/kg, i.p.) to the animal subject.

  • Sampling:

    • Method A (Microdialysis): Implant probe in striatum. Perfuse aCSF at 1.5

      
      L/min. Collect dialysate every 20 mins.
      
    • Method B (Tissue Harvest): Sacrifice animals at t=0, 1, 2, 4, 8 hours. Dissect striatum.

  • Analysis: Homogenize tissue in 0.1 M PCA (with internal standard DHBA). Analyze via HPLC-ECD.

  • Calculation: Plot % Dopamine remaining vs. Time. The slope of the decline (

    
    ) represents the turnover rate of the catecholamine pool [6].
    
Experimental Logic Diagram

ExperimentalWorkflow Sample Biological Sample (Striatum/PC12) Inhibitor Add Inhibitor (AMPT / 3-Iodo-Tyr) Sample->Inhibitor Blocker Add NSD-1015 (Block AADC) Inhibitor->Blocker Incubate Incubate 37°C, 20 min Blocker->Incubate Stop Stop Reaction (0.1 M Perchloric Acid) Incubate->Stop Spin Centrifuge 15,000g Stop->Spin HPLC HPLC-ECD Analysis (Measure L-DOPA) Spin->HPLC Data Calculate IC50 or Turnover Rate HPLC->Data

Figure 2: Step-by-step experimental workflow for determining Tyrosine Hydroxylase activity using the L-DOPA accumulation method.

Translational Applications

Clinical: Pheochromocytoma Management

In patients with pheochromocytoma, unregulated TH activity leads to massive catecholamine dumping. Metyrosine is unique because it blocks synthesis before the vesicles are filled.

  • Therapeutic Window: Used when alpha-blockers (phenoxybenzamine) are insufficient or contraindicated.

  • Monitoring: Efficacy is monitored by measuring urinary catecholamine metabolites (VMA, metanephrines). A >50% reduction is the clinical target [2].

Research: Dopamine Turnover Studies

In neuropsychiatry, AMPT is used to calculate the "turnover rate" of dopamine. By blocking new synthesis completely, the rate at which dopamine levels fall reflects the rate of release and metabolism. This is crucial for studying:

  • Antipsychotic drug mechanisms.

  • Compensatory upregulation in Parkinson’s disease models.

References

  • Brogden RN, et al. "Alpha-methyl-p-tyrosine: a review of its pharmacology and clinical use." Drugs. 1981;21(2):81-9.

  • Engelman K, et al. "Biochemical and pharmacologic effects of alpha-methyltyrosine in man." Journal of Clinical Investigation. 1968;47(3):577-94.

  • Cayman Chemical. "3-Iodotyrosine Product Information & Ki Data." Cayman Chemical Datasheet. Accessed 2023.

  • Udenfriend S, et al. "Inhibitors of purified beef adrenal tyrosine hydroxylase." Biochemical Pharmacology. 1965;14(4):837-45.[7]

  • Nagatsu T, et al. "Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection." Journal of Chromatography B. 1996.

  • Fuller RW, et al. "Regulation of catecholamine synthesis: Multiple mechanisms and their significance." Neurochemical Research.

Sources

Protocols & Analytical Methods

Method

coupling reagents for O-methyl-tyrosine in SPPS

Application Note: Optimizing O-Methyl-Tyrosine Incorporation in SPPS Part 1: Executive Summary & Scientific Context The incorporation of O-methyl-tyrosine (Tyr(Me)) is a critical modification in medicinal chemistry and c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing O-Methyl-Tyrosine Incorporation in SPPS

Part 1: Executive Summary & Scientific Context

The incorporation of O-methyl-tyrosine (Tyr(Me)) is a critical modification in medicinal chemistry and chemical biology.[1] Unlike the standard tert-butyl protected tyrosine (Tyr(tBu)), which yields native tyrosine upon TFA cleavage, Tyr(Me) carries a stable methyl ether that survives global deprotection.[1] This residue is frequently employed to:

  • Block Phosphorylation: Acting as a non-phosphorylatable analog in kinase signaling studies.[1]

  • Probe Hydrogen Bonding: Eliminating the hydrogen bond donor capability of the phenolic hydroxyl while retaining the acceptor capability and aromatic stacking potential.

  • Modulate Lipophilicity: Increasing the hydrophobicity of peptide leads to improve membrane permeability.

While Fmoc-Tyr(Me)-OH is not inherently "difficult" in terms of extreme steric hindrance (like N-methyl amino acids) or high racemization risk (like Cys/His), its incorporation requires precision.[1] The methoxy group is electron-donating, increasing the electron density of the aromatic ring. However, the primary challenge often lies in the cost of the building block and the need for high-efficiency coupling to prevent deletion sequences without wasting excess reagent.

This guide evaluates three generations of coupling reagents—Carbodiimides (DIC/Oxyma), Aminium/Uronium salts (HATU), and Phosphonium/Oxyma hybrids (COMU)—to provide a definitive protocol for Tyr(Me) installation.[1]

Part 2: Mechanistic Insight & Reagent Selection

The choice of coupling reagent dictates the pathway of activation and the risk of side reactions.

The Gold Standard: DIC + Oxyma Pure
  • Mechanism: Diisopropylcarbodiimide (DIC) generates an O-acylisourea intermediate.[1][2] Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a nucleophilic additive, rapidly converting the unstable isourea into a stable, reactive Oxyma ester.[1]

  • Why for Tyr(Me)? This system is "self-indicating" (low risk of over-activation) and suppresses racemization better than HOBt.[1] It is the safest starting point for standard sequences.

The "Power" Reagent: HATU[3]
  • Mechanism: HATU generates the O-At active ester. The 7-azabenzotriazole moiety provides a "neighboring group effect" via the pyridine nitrogen, accelerating aminolysis.[3]

  • Risk: If the amine component is hindered or the reaction is slow, the excess HATU can react with the N-terminal amine to form a guanidinium byproduct (permanently capping the chain).

  • Rule: Never pre-activate HATU; add it to the resin with the amino acid simultaneously.

The Modern Hybrid: COMU
  • Mechanism: Developed by the Albericio group, COMU combines the morpholino group (solubility/stability) with the Oxyma leaving group.

  • Advantage: It offers the potency of HATU with the safety and lower racemization profile of Oxyma. It is often superior for sequences prone to aggregation.[1]

Visualizing the Activation Landscape

ActivationPathways FmocAA Fmoc-Tyr(Me)-OH IsoUrea O-Acylisourea (Unstable/Racemization Prone) FmocAA->IsoUrea + DIC ActiveEster Active Ester (Oxyma/OBt/OAt) FmocAA->ActiveEster + COMU/Base (Fastest) FmocAA->ActiveEster + HATU/Base DIC DIC (Carbodiimide) HATU HATU (Uronium) Guanidine Guanidinylation (Dead End) HATU->Guanidine Excess Reagent + Free Amine COMU COMU (Oxyma-Uronium) IsoUrea->ActiveEster + Oxyma Pure Racemization Oxazolone (Racemization) IsoUrea->Racemization Slow Coupling No Additive Peptide Peptide Bond Formation ActiveEster->Peptide + Resin-NH2

Figure 1: Activation pathways comparing Carbodiimide (DIC) and Uronium (HATU/COMU) strategies.[1] Note the risk of Guanidinylation with HATU if not handled correctly.

Part 3: Experimental Protocols

Reagent Preparation Table
ComponentConcentrationSolventStabilityNotes
Fmoc-Tyr(Me)-OH 0.2 MDMFHighSoluble in DMF; NMP recommended for difficult sequences.[1]
DIC 0.5 MDMFHighKeep anhydrous.[1]
Oxyma Pure 0.5 MDMFModerateYellowing indicates degradation.[1] Prepare fresh weekly.
HATU 0.4 MDMFLowMust be used immediately. Do not store in solution.[1]
COMU 0.4 MDMFModerateMore stable than HATU, but fresh prep is best.
DIEA (Base) 1.0 MNMPHighUse high-grade (peptide synthesis grade) to avoid amine impurities.[1]
Protocol A: Standard High-Fidelity Coupling (DIC/Oxyma)

Recommended for standard peptide sequences (<15 residues) where aggregation is not a major concern.[1]

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 mins. Drain.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Activation (In Situ):

    • Calculate 3.0 equivalents (eq) of Fmoc-Tyr(Me)-OH relative to resin loading.

    • Add 3.0 eq of Oxyma Pure (1.0 M in DMF).[1][2]

    • Add 3.0 eq of DIC (0.5 M in DMF).[1]

    • Note: Pre-activation for 2-3 minutes in a vial is permitted and beneficial for DIC/Oxyma.[1]

  • Coupling:

    • Transfer the activated mixture to the resin.[4]

    • Agitate at Room Temperature (RT) for 60 minutes .

  • Monitoring: Perform a Kaiser Test. If blue (positive), re-couple using Protocol B.[1]

Protocol B: "Difficult" Sequence Coupling (COMU or HATU)

Recommended for long peptides, sequences prone to beta-sheet aggregation, or re-coupling after a failed Protocol A.[1]

  • Resin Preparation: Ensure resin is thoroughly washed with NMP (N-methylpyrrolidone) to maximize swelling.[1]

  • Dissolution: Dissolve 3.0 eq of Fmoc-Tyr(Me)-OH and 2.9 eq of COMU (or HATU) in minimal DMF/NMP.

  • Base Addition (CRITICAL):

    • Add 6.0 eq of DIEA (Diisopropylethylamine) to the amino acid/coupling reagent mixture.

    • IMMEDIATELY transfer to the resin.

    • Warning: Do NOT pre-activate for >30 seconds.[1] Prolonged activation of uronium/aminium salts in the presence of base leads to epimerization and loss of reactivity.

  • Coupling:

    • Agitate for 30–45 minutes . (Uronium couplings are faster than DIC).[1]

  • Wash: Wash extensively with DMF (5x) and DCM (3x) to remove excess reagents.[1]

Part 4: Decision Logic & Troubleshooting

Use the following logic flow to determine the optimal workflow for your specific peptide batch.

ReagentDecision Start Start: Fmoc-Tyr(Me)-OH Coupling SeqAnalysis Analyze Sequence Difficulty Start->SeqAnalysis Standard Standard (<15 AA, No Aggregation) SeqAnalysis->Standard Difficult Difficult (>15 AA, Hydrophobic) SeqAnalysis->Difficult MethodA Method A: DIC / Oxyma (Low Racemization, Safe) Standard->MethodA MethodB Method B: COMU / DIEA (High Power, Fast) Difficult->MethodB Check QC: Kaiser Test / HPLC MethodA->Check MethodB->Check Pass Proceed to Next Cycle Check->Pass Clean Fail Incomplete Coupling Check->Fail Deletion Recouple Re-couple with HATU / HOAt (Short time: 30 min) Fail->Recouple Recouple->Pass

Figure 2: Decision tree for selecting coupling reagents based on sequence complexity.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield / Deletion Aggregation of peptide chain.[1]Switch solvent to NMP.[1] Use COMU or HATU . Increase temperature to 50°C (Microwave).
Extra Mass (+99 Da) Guanidinylation by HATU.[1][5]Stop pre-activating. Add HATU/DIEA directly to resin.[1] Switch to DIC/Oxyma.[1][2]
Racemization Base-catalyzed proton abstraction.[1]Switch from DIEA to Collidine (weaker base).[1] Use Oxyma Pure instead of HOBt.
Incomplete Solubility Hydrophobic nature of Tyr(Me).[1]Dissolve Fmoc-Tyr(Me)-OH in 10% DMSO/DMF mix before adding coupling reagents.

Part 5: References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews, 111(11), 6557–6602.[1] [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient and Safe Hydroxylamine-Type Additive for Peptide Synthesis.[1] Chemistry – A European Journal, 15(37), 9394–9403.[1] [Link][1]

  • El-Faham, A., & Albericio, F. (2010). COMU: A third generation of uronium-type coupling reagents.[1][6] Journal of Peptide Science, 16(1), 6–9.[1][6] [Link][1]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2][4][6] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

Sources

Application

Application Notes and Protocols: Solubility of H-DL-Tyr(Me)-OH HCl in Water vs. Organic Solvents

Introduction H-DL-Tyr(Me)-OH HCl, the hydrochloride salt of the O-methylated racemic form of tyrosine, is a synthetic amino acid derivative of significant interest in peptidomimetics, drug discovery, and as a building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

H-DL-Tyr(Me)-OH HCl, the hydrochloride salt of the O-methylated racemic form of tyrosine, is a synthetic amino acid derivative of significant interest in peptidomimetics, drug discovery, and as a building block in organic synthesis. The O-methylation of the phenolic hydroxyl group alters the electronic and steric properties of the tyrosine side chain, which can influence molecular interactions and biological activity. A fundamental understanding of its solubility characteristics in various solvent systems is paramount for its effective use in research and development, impacting everything from reaction kinetics and purification strategies to formulation and bioavailability studies.

This technical guide provides a comprehensive analysis of the solubility of H-DL-Tyr(Me)-OH HCl. It combines theoretical principles with practical, step-by-step protocols to enable researchers, scientists, and drug development professionals to accurately determine and leverage its solubility profile.

Understanding the Molecular Basis of Solubility

The solubility of H-DL-Tyr(Me)-OH HCl is governed by its molecular structure, which features several key functional groups:

  • An α-amino group: This group is protonated in the hydrochloride salt form (-NH3+), making it a key site for hydrogen bonding with polar protic solvents.

  • A carboxylic acid group: While less basic than the amino group, the carboxyl group can also participate in hydrogen bonding.

  • An O-methylated aromatic side chain: The replacement of the polar phenolic hydroxyl group with a less polar methyl ether reduces the potential for hydrogen bond donation from the side chain. This modification increases the compound's lipophilicity compared to native tyrosine.

  • A hydrochloride salt: The presence of the HCl salt significantly influences aqueous solubility. In water, the compound dissociates into the protonated amino acid cation and a chloride anion, which are readily solvated by water molecules. This ionic character generally enhances solubility in polar solvents compared to the free amino acid form.

The interplay of the ionic hydrochloride salt, the polar amino and carboxyl groups, and the more hydrophobic O-methylated side chain results in a complex solubility profile. The general principle is that "like dissolves like." Therefore, polar solvents are expected to be more effective at dissolving this polar, ionic compound than non-polar solvents. For amino acid hydrochlorides, solubility in water is generally good, with moderate solubility in polar protic organic solvents like methanol and ethanol, and poor solubility in non-polar aprotic solvents such as dichloromethane and hexanes[1].

Predicted Solubility Profile

Based on the structural characteristics of H-DL-Tyr(Me)-OH HCl and data from closely related amino acid derivatives[1][2], the following table provides an expected qualitative solubility profile. It is crucial to note that these are predictions and should be confirmed experimentally for specific applications.

Solvent Solvent Type Predicted Solubility Rationale
WaterPolar ProticHighThe hydrochloride salt form is ionic and readily solvated by polar water molecules.
Methanol (MeOH)Polar ProticModerate to HighMethanol can effectively solvate the ionic groups and engage in hydrogen bonding.
Ethanol (EtOH)Polar ProticModerateSimilar to methanol, but the slightly lower polarity may result in reduced solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a strong hydrogen bond acceptor and can effectively solvate the cation. Data for the related L-Tyrosine methyl ester HCl shows high solubility (100 mg/mL)[2].
N,N-Dimethylformamide (DMF)Polar AproticModerateDMF is a polar aprotic solvent capable of solvating the ionic components, though perhaps less effectively than DMSO.
Acetonitrile (ACN)Polar AproticLow to ModerateAcetonitrile has a lower polarity and is a weaker hydrogen bond acceptor compared to DMSO and DMF.
AcetonePolar AproticLowAcetone's lower dielectric constant makes it less effective at solvating ionic species.
Tetrahydrofuran (THF)Non-polar AproticVery Low to InsolubleTHF has low polarity and cannot effectively solvate the ionic salt.
Dichloromethane (DCM)Non-polar AproticVery Low to InsolubleThe ionic nature of the hydrochloride salt makes it incompatible with non-polar solvents like DCM[1].
HexanesNon-polarInsolubleAs a non-polar hydrocarbon, hexanes will not dissolve the polar, ionic compound.

Experimental Protocol for Solubility Determination

This section provides a detailed, step-by-step protocol for the quantitative determination of H-DL-Tyr(Me)-OH HCl solubility using the isothermal shake-flask method, a reliable and widely used technique[3][4].

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh H-DL-Tyr(Me)-OH HCl add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvent Measure Solvent Volume prep_solvent->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24h with agitation) add_excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm syringe filter) centrifuge->filter aliquot Take a Precise Aliquot of the Saturated Solution filter->aliquot evaporate Evaporate Solvent to Dryness aliquot->evaporate weigh_residue Weigh the Dried Residue evaporate->weigh_residue calculate Calculate Solubility (mg/mL or g/L) weigh_residue->calculate

Caption: Workflow for solubility determination.

Materials and Equipment
  • H-DL-Tyr(Me)-OH HCl (purity ≥98%)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • Pipettes

  • Tared weighing dishes or vials for analysis

  • Vacuum oven or desiccator

Procedure
  • Preparation:

    • Accurately weigh an amount of H-DL-Tyr(Me)-OH HCl that is in clear excess of its expected solubility and add it to a vial.

    • Pipette a precise volume (e.g., 2.00 mL) of the chosen solvent into the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A 24-hour period is generally recommended for amino acid derivatives.

  • Sample Separation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 30 minutes to allow larger particles to settle.

    • Centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining undissolved solid.

    • Carefully draw the clear supernatant into a syringe, avoiding any disturbance of the solid pellet.

    • Attach a 0.22 µm syringe filter and dispense the saturated solution into a clean, dry vial. This step is critical to remove any fine, suspended particles.

  • Gravimetric Analysis:

    • Accurately pipette a known volume (e.g., 1.00 mL) of the filtered saturated solution into a pre-weighed (tared) vial.

    • Carefully evaporate the solvent to dryness. A vacuum oven at a moderate temperature is ideal to avoid degradation of the compound.

    • Once completely dry, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dried residue on the analytical balance.

Data Analysis and Calculation

The solubility (S) is calculated using the following formula:

S (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of aliquot

Example Calculation:

  • Weight of empty vial: 1500.0 mg

  • Weight of vial with dried residue: 1550.0 mg

  • Volume of aliquot: 1.00 mL

  • Mass of residue = 1550.0 mg - 1500.0 mg = 50.0 mg

  • Solubility = 50.0 mg / 1.00 mL = 50.0 mg/mL

Factors Influencing Solubility and Troubleshooting

  • pH: The solubility of amino acid hydrochlorides in water is pH-dependent. Since H-DL-Tyr(Me)-OH HCl is a hydrochloride salt, it will form a slightly acidic solution. Adjusting the pH further away from the isoelectric point of the corresponding free amino acid will generally increase solubility[5][6].

  • Temperature: For most solids, solubility increases with temperature. If solubility is limited, gentle heating can be an effective method to dissolve more solute[1]. However, the stability of the compound at elevated temperatures should be considered.

  • Purity: Impurities in either the solute or the solvent can affect solubility. Always use high-purity materials for accurate measurements.

  • Sonication: If the compound is slow to dissolve, brief sonication can help break up solid aggregates and accelerate the dissolution process.

Conclusion

H-DL-Tyr(Me)-OH HCl is a polar, ionic compound with a predicted high solubility in water and polar aprotic solvents like DMSO, and moderate solubility in lower alcohols. Its solubility is expected to be very low in non-polar organic solvents. The provided experimental protocol offers a robust method for researchers to quantitatively determine the solubility in their specific solvents and conditions of interest. This empirical data is essential for the successful design and execution of experiments, from chemical synthesis to biological assays, ensuring the reliable and reproducible use of this valuable synthetic amino acid.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]

  • Anonymous. (n.d.). Qualitative Analysis of Amino Acids and Proteins.
  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1954). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 28(5), 379-383.
  • Academia.edu. (n.d.).
  • He, Q., Cong, Y., Liu, Z., & Zhao, H. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. The Journal of Chemical Thermodynamics, 124, 123-132.
  • INIS-IAEA. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Available at: [Link]

  • ResearchGate. (2018).
  • Frontiers. (2021).
  • PubChem. (n.d.).
  • BenchChem. (2025). Improving solubility of DL-Threonine methyl ester hydrochloride for reactions.
  • Ricca Chemical Company. (2026).
  • PubMed. (2006).
  • Sigma-Aldrich. (2017).
  • Chemistry Stack Exchange. (2020). The Solubility of Tyrosine. Available at: [Link]

  • ScienceLab.com. (2012). Hydrochloric Acid MSDS.
  • SEASTAR CHEMICALS. (n.d.).
  • PubChem. (n.d.). L-Tyrosine.

Sources

Method

incorporating non-canonical amino acids into peptide sequences

Application Note: Advanced Strategies for Incorporating Non-Canonical Amino Acids (ncAAs) Abstract The incorporation of non-canonical amino acids (ncAAs) is a transformative strategy in drug discovery, enabling the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Strategies for Incorporating Non-Canonical Amino Acids (ncAAs)

Abstract

The incorporation of non-canonical amino acids (ncAAs) is a transformative strategy in drug discovery, enabling the synthesis of peptidomimetics with enhanced proteolytic stability, improved membrane permeability, and novel functionalities (e.g., "stapled" peptides, antibody-drug conjugates). This guide provides high-level protocols for the two dominant methodologies: Solid-Phase Peptide Synthesis (SPPS) for short-to-medium chains, and Genetic Code Expansion (GCE) for full-length proteins. We focus on overcoming specific challenges: steric hindrance in SPPS and suppression efficiency in GCE.

Part 1: Chemical Synthesis (SPPS)

Focus: Overcoming Steric Hindrance in N-Methylated and


-Disubstituted Residues.

Standard Fmoc-SPPS protocols often fail when introducing bulky ncAAs (e.g., Aib, N-Me-Ala) due to the severe steric clash at the nucleophilic amine. The following protocol utilizes microwave energy and specialized coupling reagents to drive these difficult reactions to completion.

Critical Reagent Selection
  • Activator: HATU is the standard for difficult couplings, but COMU is increasingly preferred for its safety profile and efficiency in microwave conditions. For N-methylated residues, PyAOP or PyBrOP are superior as they generate highly reactive acid halides/phosphonium salts that overcome steric barriers better than uronium salts.

  • Base: Use DIPEA (Diisopropylethylamine).[1] Note: If coupling Cysteine or Histidine, switch to Collidine (TMP) to prevent racemization.

Table 1: Coupling Reagent Performance Matrix
Reagent ClassReagentBest Use CaseSteric HandlingRacemization Risk
Phosphonium PyAOP N-methylated AAs, CyclizationExcellentLow
Uronium HATU General "Difficult" SequencesVery GoodModerate (High if base excess)
Oxyma-based COMU Microwave SPPS, Green ChemistryVery GoodLow
Carbodiimide DIC/Oxyma Cys/His (Sensitive residues)ModerateLowest
Protocol: Microwave-Assisted Coupling of Bulky ncAAs

Pre-requisite: Resin swelling in DMF (30 min).

  • Deprotection: Treat resin with 20% Piperidine in DMF (with 0.1M Oxyma to suppress aspartimide formation) for 3 min at 75°C (Microwave). Wash DMF x3.

  • Activation (The "Cocktail"):

    • Dissolve ncAA (5 eq) and COMU (5 eq) in DMF.

    • Add DIPEA (10 eq).

    • Expert Insight: Do not pre-activate for >2 mins; reactive esters of bulky ncAAs hydrolyze rapidly.

  • Coupling:

    • Add activated mixture to resin.[2]

    • Microwave Irradiation: Ramp to 75°C (for Aib/N-Me-Ala) or 50°C (for Cys/His analogs). Hold for 10 minutes.

    • Note: For extremely hindered residues (e.g., consecutive Aib-Aib), extend time to 20 min or use double coupling.

  • Monitoring (Self-Validation Step):

    • Primary Amines: Perform Kaiser Test . Blue = Incomplete.

    • Secondary Amines (N-methyls): The Kaiser test will fail (false negative). You MUST use the Chloranil Test or Acetaldehyde/Chloranil Test .

      • Positive (Incomplete): Dark Blue/Green beads.

      • Negative (Complete): Colorless/Yellow beads.

  • Capping: If test is positive after re-coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: SPPS Decision Workflow

SPPS_Workflow start Resin-AA(n) deprotect Fmoc Deprotection (20% Piperidine) start->deprotect wash1 DMF Wash x3 deprotect->wash1 decision_type Is Incoming AA Sterically Hindered? wash1->decision_type standard_couple Standard Coupling (HBTU/DIC, RT, 30m) decision_type->standard_couple No hard_couple Microwave Coupling (COMU/PyAOP, 75°C, 10m) decision_type->hard_couple Yes (e.g., N-Me, Aib) test_decision amine type? standard_couple->test_decision hard_couple->test_decision kaiser Kaiser Test (Primary Amine) test_decision->kaiser Primary chloranil Chloranil Test (Secondary Amine) test_decision->chloranil Secondary result Test Result? kaiser->result chloranil->result re_couple Double Couple (Change Solvent/Reagent) result->re_couple Positive (Color) cap Capping (Ac2O) result->cap Fail x2 next_cycle Proceed to AA(n+1) result->next_cycle Negative (Clear) re_couple->result Retest cap->next_cycle

Caption: Logic flow for SPPS emphasizing the divergence for hindered residues and the critical selection of validation tests (Kaiser vs. Chloranil).

Part 2: Genetic Code Expansion (GCE)

Focus: Site-Specific Incorporation via Amber Suppression in E. coli.

For proteins >50 amino acids, SPPS is often non-viable. GCE hijacks the cellular machinery using an Orthogonal Translation System (OTS) . The most robust system uses the pEVOL plasmid, which encodes an evolved aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA (tRNACUA) that recognizes the Amber stop codon (TAG).

Biological Mechanism

The host E. coli machinery must not recognize the ncAA or the orthogonal tRNA. Conversely, the orthogonal synthetase must only charge the orthogonal tRNA with the ncAA.

  • Common Pair: Methanocaldococcus jannaschii TyrRS / tRNACUA (for Tyrosine analogs like p-acetylphenylalanine).

Protocol: pEVOL-Mediated Expression

Pre-requisite: Gene of Interest (GOI) cloned into pET vector with a TAG codon at the desired site.

  • Co-Transformation:

    • Transform E. coli BL21(DE3) with both pET-GOI (Ampicillin resistance) and pEVOL-aaRS (Chloramphenicol resistance).

    • Plate on LB-Agar + Amp + Cam. Incubate at 37°C overnight.

  • Growth & Induction:

    • Inoculate a single colony into 10 mL LB + antibiotics. Grow overnight.

    • Dilute 1:100 into fresh media (e.g., 2xYT or TB). Grow to OD600 = 0.5.

  • The "Pulse" (Critical Step):

    • Add the ncAA (dissolved in NaOH or water, depending on solubility) to a final concentration of 1 mM .

    • Expert Insight: Add the ncAA before induction to ensure the intracellular pool is ready when the ribosome encounters the TAG codon.

    • Induce protein expression with 1 mM IPTG (for pET) and 0.02% L-Arabinose (for pEVOL).

  • Expression:

    • Incubate at 30°C for 12–16 hours. Lower temperatures favor solubility and reduce proteolysis of the truncated product.

  • Validation (Self-Validating System):

    • SDS-PAGE: You should see a band shift or simply the presence of the full-length protein.

    • Control: Run a parallel culture without ncAA .

      • Result: Should show NO full-length protein (termination at TAG). If protein is present, the system is "leaky" (incorporating natural Phe/Tyr).

Visualization: Orthogonal Translation Pathway

GCE_Pathway cluster_cell E. coli Cytoplasm ncAA ncAA (Exogenous) OrthoRS Orthogonal Synthetase ncAA->OrthoRS Binding pEVOL pEVOL Plasmid pEVOL->OrthoRS Arabinose OrthotRNA Orthogonal tRNA(CUA) pEVOL->OrthotRNA Constitutive Charged_tRNA Acylated tRNA-ncAA OrthoRS->Charged_tRNA Charging OrthotRNA->OrthoRS Ribosome Ribosome Charged_tRNA->Ribosome Decodes TAG Protein Full Length Protein Ribosome->Protein Success (+ncAA) Truncated Truncated Protein Ribosome->Truncated Failure (-ncAA) mRNA mRNA (TAG codon) mRNA->Ribosome

Caption: The Orthogonal Translation System (OTS). The ncAA is charged solely by the introduced Synthetase/tRNA pair, enabling read-through of the TAG stop codon.

Part 3: Quality Control & References

Validation is Non-Negotiable:

  • Mass Spectrometry (LC-MS/ESI): The only way to prove incorporation versus association. The mass shift must correspond exactly to the ncAA (e.g., + mass of Iodine for iodo-Phe).

  • Western Blot: Use C-terminal tags (e.g., His6). If translation terminates at the internal TAG codon (failure), the C-terminal tag will not be expressed.

References

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. CEM Corporation Application Note. (Demonstrates Aib/N-Me-Ala coupling efficiency). 3[3][4]

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guide. (Comparative data on HATU, COMU, and PyAOP). 1[3][4][5][6]

  • An Enhanced System for Unnatural Amino Acid Mutagenesis in E. coli. Young, T. S., et al. (2010). (The definitive paper on the pEVOL system). 7

  • Limiting Racemization in Microwave-Enhanced SPPS. Palasek, S. A., et al. (2007). (Protocols for Cys/His handling).[2] 8

  • Coupling N-Methylated Amino Acids Using PyBroP. Coste, J., et al.[1][9] (Journal of Organic Chemistry).[9] 9

Sources

Application

Application Note: Synthesis and SAR Profiling of Opioid Peptide Analogs Containing O-Methyl-Tyrosine

Executive Summary This technical guide details the synthesis of opioid peptide analogs (e.g., Enkephalin, Dermorphin, and Endomorphin derivatives) incorporating O-methyl-tyrosine (Tyr(Me)) . Unlike the canonical Tyrosine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of opioid peptide analogs (e.g., Enkephalin, Dermorphin, and Endomorphin derivatives) incorporating O-methyl-tyrosine (Tyr(Me)) . Unlike the canonical Tyrosine residue, which possesses a phenolic hydroxyl group critical for hydrogen bonding, Tyr(Me) contains a methoxy ether.

Scientific Rationale: The incorporation of Tyr(Me) at position 1 (the "message" domain) of opioid peptides is a high-precision strategy used to:

  • Probe Receptor Interactions: Determine the necessity of the phenolic hydrogen bond donor for Mu-Opioid Receptor (MOR) activation.

  • Modulate Efficacy: Often converting agonists into partial agonists or antagonists by retaining steric occupancy while removing the activation trigger.

  • Enhance Metabolic Stability: The methyl ether blocks metabolic conjugation (glucuronidation) at the phenol, potentially increasing half-life, though often at the cost of receptor affinity.

Chemical Basis & Materials

The Building Block: Fmoc-Tyr(Me)-OH

Unlike standard Fmoc-Tyr(tBu)-OH, where the tert-butyl group is acid-labile and removed during cleavage to restore the phenol, Fmoc-Tyr(Me)-OH carries a methyl ether that is stable to TFA . This ensures the methoxy group remains in the final biological candidate.

ComponentSpecificationCritical Note
Building Block Fmoc-Tyr(Me)-OHCAS: 7724-41-6.[1] Ensure high enantiomeric purity (>99.5% L-isomer).
Resin Rink Amide MBHALoading: 0.5–0.7 mmol/g. Low loading prevents aggregation of hydrophobic sequences.
Coupling Reagent HATU / DIPEAPreferred for sterically hindered or modified residues.
Cleavage Cocktail TFA/TIS/H2O (95:2.5:2.5)Do NOT use scavengers like phenol or anisole if they risk trans-etherification (rare but possible); standard scavengers are usually safe.
Structural Comparison
  • Native Tyrosine: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -OH-Phe. H-bond donor and acceptor.[2][3][4][5][6][7][8][9]
    
  • O-Methyl-Tyrosine:

    
    -OMe-Phe. H-bond acceptor only; increased lipophilicity (
    
    
    
    shift).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize the analog H-Tyr(Me)-Gly-Gly-Phe-Leu-NH2 ([Tyr(Me)¹]-Leu-Enkephalin) via Fmoc chemistry.

Workflow Diagram (Graphviz)

SPPS_Workflow Start Resin Preparation (Rink Amide MBHA) Swell Swelling (DMF, 30 min) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Couple Coupling Step Fmoc-AA-OH + HATU + DIPEA (45 min) Wash1->Couple Check Kaiser Test (Blue = Incomplete, Yellow = Complete) Couple->Check Check->Couple Failed (Double Couple) Repeat Repeat for Next AA Check->Repeat Passed Repeat->Deprotect Next Cycle Final_Deprotect Final Fmoc Removal (N-terminal) Repeat->Final_Deprotect Sequence Complete Cleave Cleavage & Global Deprotection (95% TFA) Final_Deprotect->Cleave Precip Precipitation (Cold Diethyl Ether) Cleave->Precip

Figure 1: SPPS workflow for the incorporation of O-methyl-tyrosine. Note that the O-Me side chain is not removed in the cleavage step.

Step-by-Step Methodology
  • Resin Loading & Swelling:

    • Weigh 0.1 mmol Rink Amide resin.[4]

    • Swell in DMF (5 mL) for 30 minutes under nitrogen bubbling.

    • Why: Polystyrene resins shrink in storage; swelling exposes reactive amine sites.

  • Fmoc Deprotection (Common Cycle):

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Wash with DMF (5 x 1 min).[1]

    • Validation: Monitor UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete removal.

  • Coupling of Standard Amino Acids (Leu, Phe, Gly):

    • Dissolve Fmoc-AA-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Add to resin.[1][4][10] Shake for 45 minutes.

    • Perform Kaiser Test (Ninhydrin).[1] If blue, re-couple.

  • Coupling of Fmoc-Tyr(Me)-OH (Critical Step):

    • Stoichiometry: Use 3 eq of Fmoc-Tyr(Me)-OH.[1]

    • Activation: Pre-activate with HATU/DIPEA for 30 seconds before adding to resin to minimize racemization.

    • Time: Extend coupling time to 60 minutes.

    • Note: The methoxy group is less bulky than a trityl or t-butyl group, so steric hindrance is rarely an issue, but hydrophobicity can cause aggregation on the resin.

  • Cleavage from Resin:

    • Wash resin with DCM (3x) to remove DMF traces (DMF interferes with precipitation).

    • Add Cleavage Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%).

    • Shake for 2 hours.

    • Result: The peptide is cleaved from the resin; side chain protecting groups (e.g., Boc on Lys, tBu on Ser) are removed. The O-Methyl group on Tyr remains intact.

  • Isolation:

    • Filter resin.[1] Concentrate filtrate under nitrogen.

    • Precipitate in ice-cold diethyl ether. Centrifuge and lyophilize.

Protocol 2: Purification and Characterization

Objective: Verify the presence of the methyl ether (+14 Da mass shift relative to native Tyr) and purity >95%.

Analytical HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 65% B over 30 minutes.

  • Observation: The Tyr(Me) analog will elute later (higher retention time) than the native parent peptide due to increased lipophilicity (loss of polar -OH).

Mass Spectrometry (ESI-MS)
  • Expected Mass: Calculate the exact mass of the parent peptide and add 14.02 Da .

  • Example: Leu-Enkephalin (MW 555.6)

    
     [Tyr(Me)¹]-Leu-Enkephalin (MW 569.6).
    
  • Fragmentation: MS/MS sequencing should show the modification specifically on the

    
     ion (N-terminal fragment).
    

Pharmacological Implications (SAR)

Context: The "Message-Address" hypothesis states that the N-terminal Tyrosine is the "message" that triggers the receptor.

Mechanism of Action Diagram (Graphviz)

SAR_Interaction cluster_receptor Mu-Opioid Receptor (MOR) Binding Pocket cluster_ligand_native Native Opioid (Tyr-OH) cluster_ligand_analog Analog (Tyr-OMe) His297 His297 / Water Network (H-Bond Acceptor) Hydrophobic Hydrophobic Pocket (Trp293) Tyr_OH Tyrosine Phenol (-OH) Tyr_OH->His297 Strong H-Bond (Activation) Tyr_OH->Hydrophobic Pi-Stacking Tyr_OMe O-Methyl-Tyrosine (-OCH3) Tyr_OMe->His297 Steric Clash / No H-Bond (Loss of Affinity) Tyr_OMe->Hydrophobic Enhanced Stacking

Figure 2: Structure-Activity Relationship showing the disruption of the critical hydrogen bond when Tyr is O-methylated.

Data Interpretation Guide
FeatureNative Peptide (Tyr-OH)O-Methyl Analog (Tyr-OMe)Pharmacological Consequence
Receptor Affinity (

)
High (nM range)Low (often

M range)
Loss of H-bond donor capability drastically reduces binding to MOR/DOR.
Functional Activity Full AgonistAntagonist / Partial AgonistWithout the H-bond trigger, the receptor may bind (weakly) but not undergo conformational change.
Lipophilicity (

)
LowHighImproved Blood-Brain Barrier (BBB) penetration.
Metabolic Stability Low (Glucuronidation)HighThe methoxy group blocks Phase II metabolism at the phenol.

Expert Insight: While O-methylation generally destroys potency in enkephalins, it is a valuable tool in prodrug design . An enzyme-labile masking group (not a simple methyl ether, but a more complex ester) is often preferred for prodrugs. However, simple O-methylation is the "gold standard" negative control to prove that the hydroxyl group is essential for a specific opioid receptor subtype.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Deprotection of Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis. Retrieved from

  • Schiller, P. W., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. National Institutes of Health (PMC). Retrieved from

  • Okada, Y., et al. (1998).[2] Design and synthesis of opioid mimetics containing a pyrazinone ring and examination of their opioid receptor binding activity. Chem Pharm Bull.[2][11] Retrieved from

  • MDPI. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Retrieved from

  • Frontiers in Pharmacology. (2022).[11] Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: H-DL-Tyr(Me)-OH HCl Solubility &amp; Stability

Executive Summary & Core Issue The Problem: Users frequently report immediate cloudiness, white crystalline precipitation, or gradual turbidity when adding H-DL-Tyr(Me)-OH HCl (O-Methyl-DL-tyrosine hydrochloride) directl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Issue

The Problem: Users frequently report immediate cloudiness, white crystalline precipitation, or gradual turbidity when adding H-DL-Tyr(Me)-OH HCl (O-Methyl-DL-tyrosine hydrochloride) directly to cell culture media (e.g., DMEM, RPMI).

The Root Cause: This is a classic pH-induced solubility shock . The compound is supplied as a Hydrochloride (HCl) salt. In this form, the amino group is protonated (


), making it highly soluble in water due to its ionic nature. However, cell culture media is buffered to pH 7.2–7.4. When the acidic stock hits the neutral media, the buffering capacity neutralizes the HCl. The molecule reverts to its zwitterionic form  (net neutral charge), which is the least soluble state for tyrosine derivatives.

This guide provides a validated protocol to bypass this solubility trap using the "Concentrated Stock & Rapid Dilution" method.

The Chemistry of Precipitation (Mechanism)

To prevent precipitation, one must understand the species transition. H-DL-Tyr(Me)-OH is structurally similar to Phenylalanine but retains the polarity issues of Tyrosine derivatives.

The pH Solubility Trap
  • pH < 2 (Stock Solution): The molecule exists as a Cation (

    
    , 
    
    
    
    ). High Solubility.
  • pH ~ 5–7 (Media Addition): The molecule transitions to a Zwitterion (

    
    , 
    
    
    
    ). The net charge is zero. Lowest Solubility (Precipitation Zone).
  • pH > 9: The molecule becomes an Anion (

    
    , 
    
    
    
    ). Moderate Solubility.

Note: Unlike native Tyrosine, O-Methyl-Tyrosine lacks the phenolic hydroxyl group (


). Therefore, it does not gain the massive solubility boost at pH 10–11 that Tyrosine does, making the acidic route preferable.
Visualization: The Precipitation Pathway

SolubilityMechanism Stock HCl Salt Form (pH < 3) Highly Soluble Cation Media Neutral Media (pH 7.4) Buffered Environment Stock->Media Direct Addition Precip Precipitation Event (Zwitterion Formation) Insoluble Crystals Media->Precip [Conc] > Solubility Limit Soluble Stable Dispersion (Low Concentration) Media->Soluble [Conc] < Solubility Limit

Figure 1: The mechanism of precipitation when acidic stock enters neutral media.

Validated Preparation Protocol

Do NOT dissolve the powder directly into cell culture media. The high salt content of media (NaCl) triggers the "Common Ion Effect," further reducing solubility.

Reagents Required[1][2]
  • H-DL-Tyr(Me)-OH HCl powder.

  • Solvent A (Preferred): 0.1 N HCl (Sterile).

  • Solvent B (Alternative): DMSO (Dimethyl Sulfoxide), Cell Culture Grade.

  • 0.22 µm Syringe Filter (PES or PVDF).

Step-by-Step Workflow
Method A: The Acidic Stock Approach (Recommended for aqueous stability)
  • Calculate: Determine the target final concentration. Aim to prepare a 1000x Stock Solution .

    • Example: For a final media concentration of 1 mM, prepare a 1 M stock.

  • Dissolve: Weigh the powder and add 0.1 N HCl . Vortex vigorously until clear.

    • Why? The HCl maintains the protonated salt form.

  • Sterilize: Pass the stock solution through a 0.22 µm syringe filter.

  • Aliquot: Store aliquots at -20°C (avoid freeze-thaw cycles).

  • Application: Add the stock to the media while vortexing the media .

    • Ratio: Do not exceed 1:100 (1% v/v) to avoid acidifying the media.

    • Observation: A transient cloudiness may appear that disappears upon mixing.

Method B: The DMSO Approach (Recommended for high concentrations)
  • Dissolve: Dissolve powder in 100% DMSO to a concentration of 50–100 mg/mL.

  • Sterilize: Use a Nylon or PTFE filter (DMSO degrades some plastics).

  • Application: Add slowly to warm media (37°C).

    • Limit: Keep final DMSO concentration < 0.5% to avoid cytotoxicity.

Workflow Diagram

ProtocolWorkflow Start Weigh H-DL-Tyr(Me)-OH HCl Choice Select Solvent Start->Choice PathA 0.1 N HCl (Maintains Salt Form) Choice->PathA PathB 100% DMSO (High Solubility) Choice->PathB Filter Sterile Filter (0.22 µm) PathA->Filter PathB->Filter Mix Dropwise Addition with Vortexing Filter->Mix MediaPrep Pre-warm Media to 37°C MediaPrep->Mix Final Stable Media Solution Mix->Final

Figure 2: Decision tree for preparing stable stock solutions.

Solubility Data & Limits

Use this table to determine the feasibility of your experimental concentrations.

Solvent SystemEstimated Solubility Limit (25°C)StabilityNotes
Water (Neutral) < 1 mg/mLPoorRapid precipitation likely.
0.1 N HCl > 50 mg/mLHighMaintains ionic salt form. Best for stocks.
0.1 N NaOH ~ 10-20 mg/mLModerateRisk of racemization if heated.
PBS (pH 7.4) < 2 mg/mLVery Poor"Salting out" effect reduces solubility vs water.
DMSO ~ 50 mg/mLHighGood for hydrophobic interaction studies.
DMEM/RPMI < 0.5 mM (approx)LowComplex matrix interactions.

Troubleshooting FAQ

Q1: I added the stock to the media and it turned yellow. Is it ruined?

  • Diagnosis: This is likely a pH indicator shift. If you used the HCl stock method, the local acidity might have turned the Phenol Red in the media yellow.

  • Solution: Mix thoroughly. If the volume added was small (<1%), the media's buffer should return the color to red/orange. If it stays yellow, you added too much acid; the cells will not survive.

Q2: White crystals appeared 24 hours after preparation. Why?

  • Diagnosis: Temperature-dependent solubility.[1][2] The solution might have been stable at 37°C but precipitated when the media cooled during feeding or storage at 4°C.

  • Solution: Re-warm the media to 37°C and vortex. If crystals persist, filter them out, but note that the actual concentration is now lower than calculated.

Q3: Can I autoclave the stock solution?

  • Answer: NO. Amino acids, especially methylated derivatives, can degrade under high heat and pressure (decarboxylation or deamination). Always use 0.22 µm sterile filtration.[3]

Q4: Is the DL-form (Racemic) less soluble than the L-form?

  • Answer: Often, yes. Racemic mixtures (DL) can form crystal lattices that are more energetically stable (and thus less soluble) than their pure enantiomers. If solubility is a critical bottleneck, consider switching to the pure L-isomer if your biological question permits.

References

  • Sigma-Aldrich. (n.d.). L-Tyrosine Solubility and Stability Technical Guide. Retrieved from

  • PubChem. (2023). O-Methyl-L-tyrosine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • Cayman Chemical. (2023).[4] Metyrosine (alpha-methyl-L-tyrosine) Product Insert. Retrieved from

  • Evonik. (2020). Enhancing the solubility of L-Tyrosine in cell culture media applications. Retrieved from

Sources

Optimization

resolving solubility issues of tyrosine derivatives in neutral buffers

The Core Problem: The Zwitterionic Trap As researchers, we often encounter a frustrating paradox: Tyrosine (Tyr) and its derivatives are essential for signal transduction assays and metabolic studies, yet they are notori...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Problem: The Zwitterionic Trap

As researchers, we often encounter a frustrating paradox: Tyrosine (Tyr) and its derivatives are essential for signal transduction assays and metabolic studies, yet they are notoriously insoluble in the very buffers (PBS, TBS, pH 7.4) required for these experiments.

The Mechanism: At neutral pH, Tyrosine exists as a zwitterion . The protonated amino group (


) and the deprotonated carboxyl group (

) create strong electrostatic attractions between molecules. Combined with the hydrophobic aromatic ring, this leads to high lattice energy and "stacking," causing the molecule to resist solvation.
  • Isoelectric Point (pI) of L-Tyrosine: ~5.63.

  • Solubility in Water (25°C): ~0.45 mg/mL (~2.5 mM).

  • Solubility in PBS: Often lower due to the "salting-out" effect, where ions compete for water molecules.

The Solution: To solubilize Tyr derivatives, we must disrupt this lattice energy using pH manipulation, co-solvents, or host-guest chemistry before introducing them to the biological system.

Solubility Decision Matrix

Before selecting a protocol, determine your required Final Working Concentration in the assay.

SolubilityDecision Start Required Final Concentration? Low < 0.5 mg/mL (< 2 mM) Start->Low Med 0.5 - 5.0 mg/mL Start->Med High > 5.0 mg/mL Start->High Method1 Method A: Acid/Base Shift (Standard Protocol) Low->Method1 Method2 Method B: DMSO Co-solvent (Check Cell Toxicity) Med->Method2 Method3 Method C: Chemical Modification (Use N-Acetyl-Tyrosine) Med->Method3 High->Method3 Method4 Method D: Cyclodextrin Complex (Advanced) High->Method4

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on concentration requirements.

Protocol A: The Acid-Shift Method (Standard)

Best for: Standard L-Tyrosine or 3-Nitrotyrosine at low concentrations (< 2 mM). Mechanism: Protonating the amine group (pH < 2) breaks the zwitterionic lattice, allowing high-concentration stock preparation.

Step-by-Step Workflow
  • Calculate: Determine the mass for a 100x Stock Solution (e.g., 10 mg/mL).

  • Dissolve: Add the powder to a volume of 1N HCl (or 1N NaOH for alkaline shift) equal to 10% of your final stock volume.

    • Note: Heating to 40°C may be required.

  • Dilute: Add distilled water to reach the final stock volume.

  • Assay Addition: Pipette the stock into your neutral buffer (PBS/Media).

    • Critical: Rapid dispersion is necessary to prevent micro-precipitation.

Troubleshooting The "Crash Out": If the derivative precipitates upon addition to PBS:

  • Cause: You exceeded the thermodynamic solubility limit of the neutral form.

  • Fix: Reduce the stock concentration or switch to Protocol C .

Protocol B: DMSO Co-Solvent Strategy

Best for: Hydrophobic derivatives (e.g., O-methyl-tyrosine) or acute cellular assays. Warning: DMSO is toxic to many cell lines at >0.1% v/v.

ParameterSpecification
Solvent Grade Anhydrous DMSO (Culture Grade)
Max Stock Conc. 100 mM (varies by derivative)
Max Final DMSO 0.1% (Primary Neurons), 0.5% (HeLa/HEK), 1% (Enzymatic)

The "Dropwise" Technique: Do not add water to the DMSO stock. Instead, add the DMSO stock dropwise into the stirring aqueous buffer. This prevents local regions of high concentration where the derivative might aggregate immediately.

Protocol C: Structural Workarounds (The "Pro" Move)

Best for: High concentration requirements (> 5 mg/mL) in neutral media.

If your experiment allows, stop using L-Tyrosine . Switch to a derivative with superior physical properties.

Option 1: N-Acetyl-L-Tyrosine (NALT)[2][3][4]
  • Why it works: The acetylation of the amine group blocks the formation of the zwitterionic lattice.

  • Solubility: ~25x more soluble than L-Tyrosine in water.

  • Biology: Readily converted to Tyrosine by intracellular acylases (check your cell line's expression profile).

  • Usage: Dissolves directly in PBS pH 7.4.

Option 2: Dipeptides (Glycyl-L-Tyrosine)[1][5]
  • Why it works: Peptide bonds disrupt the stacking energy.

  • Solubility: Up to 22 g/L in neutral water.

  • Usage: Ideal for cell culture media supplementation (e.g., bioreactor feeds).

Protocol D: Cyclodextrin Complexation (Advanced)

Best for: In vivo delivery or highly hydrophobic halogenated tyrosines. Mechanism: The hydrophobic tyrosine ring inserts into the beta-cyclodextrin (β-CD) cavity, shielding it from the aqueous environment while the CD's outer hydroxyls maintain solubility.

CDComplex Tyr Hydrophobic Tyr Ring CD Beta-CD Cavity Tyr->CD Host-Guest Interaction Complex Soluble Inclusion Complex CD->Complex Stir 4h @ RT

Figure 2: Encapsulation of Tyrosine residue within a Cyclodextrin host.

Protocol:

  • Prepare a 40% (w/v) HP-β-CD solution in PBS.

  • Add Tyrosine derivative in excess.

  • Stir for 4–24 hours at room temperature.

  • Filter (0.22 µm) to remove undissolved solids.

  • Use the filtrate as your concentrated stock.

FAQ & Troubleshooting

Q: My Tyrosine solution turned yellow/brown. Is it safe to use? A: No. This indicates oxidation (formation of dopaquinone/melanin-like polymers). Discard immediately. Always prepare stocks fresh or store at -20°C protected from light.

Q: Can I autoclave my Tyrosine stock? A: L-Tyrosine is thermally stable, but autoclaving in the presence of sugars (glucose) causes Maillard reactions. Autoclave separately or use filter sterilization (0.22 µm).

Q: Why does my 3-Nitrotyrosine precipitate in PBS but not water? A: This is the "Salting Out" effect. The ionic strength of PBS reduces the solubility of organic molecules. Prepare the stock in pure water (or 1mM NaOH), then dilute into the buffer immediately before use.

References

  • Sigma-Aldrich. Product Information: L-Tyrosine. Link

  • PubChem. Tyrosine Solubility Data. National Library of Medicine. Link

  • Evonik Health Care. Enhancing the solubility of L-Tyrosine in cell culture media applications. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Cayman Chemical. 3-Nitrotyrosine Product Insert. Link

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral HPLC Separation of DL-Tyr(Me) Enantiomers

Executive Summary The separation of DL-Tyr(Me) (O-methyl-DL-tyrosine) enantiomers presents a classic chromatographic challenge: the analyte is zwitterionic, polar, and possesses a non-natural hydrophobic modification on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of DL-Tyr(Me) (O-methyl-DL-tyrosine) enantiomers presents a classic chromatographic challenge: the analyte is zwitterionic, polar, and possesses a non-natural hydrophobic modification on the phenolic hydroxyl group. While standard C18 columns fail to resolve these enantiomers, three dominant chiral stationary phase (CSP) technologies exist for this application: Crown Ethers , Macrocyclic Glycopeptides , and Ligand Exchange Chromatography (LEC) .

This guide objectively compares these methodologies. For maximum resolution and optical purity determination , the Crown Ether (Crownpak) method is the industry gold standard. For LC-MS compatibility and preparative workflows , the Teicoplanin (Chirobiotic T) method is the superior alternative.

Part 1: Strategic Analysis of Methodologies

Crown Ether Columns (Daicel CROWNPAK® CR/CR-I)[1][2]
  • Mechanism: Host-guest complexation. The 18-crown-6 ether ring forms a reversible inclusion complex with the protonated primary ammonium group (

    
    ) of the amino acid.
    
  • Criticality: This interaction is sterically sensitive. The spatial arrangement of the chiral center determines how well the ammonium group fits into the crown ether "cage."

  • Elution Order: On CR(+) columns, the D-enantiomer typically elutes first (lower affinity), while the L-enantiomer is more strongly retained.

Macrocyclic Glycopeptide Columns (Astec CHIROBIOTIC® T)
  • Mechanism: Multimodal interaction involving hydrogen bonding,

    
    -
    
    
    
    interactions, and inclusion complexation within the Teicoplanin cavity.
  • Criticality: Unlike crown ethers, this phase works in neutral or mild alcohol-water mixtures, making it compatible with mass spectrometry.

Ligand Exchange Chromatography (LEC)
  • Mechanism: Formation of a ternary mixed-metal complex (usually Copper(II)) between the stationary phase selector, the copper ion, and the analyte.

  • Criticality: Requires copper salts in the mobile phase, which precludes MS detection and can passivate HPLC systems.

Part 2: Comparative Performance Data

The following data summarizes typical performance metrics for O-methyl-tyrosine separation based on application data and mechanistic principles.

FeatureMethod A: Crown Ether (Crownpak CR-I(+))Method B: Teicoplanin (Chirobiotic T)Method C: Ligand Exchange (Sumichiral OA)
Resolution (

)
High (> 2.0) Moderate (1.2 - 1.8)High (> 2.0)
Mobile Phase

(pH 1.0–2.[1][2]0)
Methanol / Water

(aq)
Detection UV only (Acid limits MS)UV & MS Compatible UV / Fluorescence
Run Time 15–30 min10–20 min20–40 min
Column Life Sensitive to pH > 7RobustRobust
Primary Use Optical Purity QCPK/PD Studies (LC-MS)Legacy QC

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" Purity Method (Crown Ether)

Objective: Baseline separation of DL-Tyr(Me) for %ee determination.

1. System Configuration
  • Column: Daicel CROWNPAK® CR-I(+) (

    
     mm, 5 µm).[3][4] Note: CR-I is the immobilized version, offering higher stability than the coated CR(+).
    
  • Temperature:

    
     to 
    
    
    
    .
    • Expert Insight: Lowering temperature to

      
       significantly increases resolution (
      
      
      
      ) by thermodynamically favoring the enthalpy-driven complexation.
  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 200 nm (or 225 nm).

2. Mobile Phase Preparation[2][4][5][6]
  • Solvent A: Perchloric Acid (

    
    ) in water, pH 1.5.[2]
    
    • Preparation: Add approx. 16.3 g of 70%

      
       to 1 L distilled water.[2][7]
      
    • Why Perchloric? It provides a non-complexing counter-ion. Chloride ions (from HCl) can interfere with the crown ether-ammonium interaction.

  • Solvent B: Acetonitrile (ACN).

  • Isocratic Composition: 85% Solvent A / 15% Solvent B.

    • Note: ACN is added only to modulate retention time. The separation mechanism is driven by the acidic aqueous phase.

3. Sample Preparation
  • Dissolve DL-Tyr(Me) in the mobile phase (pH 1.5).

  • Crucial Step: Ensure the sample pH is acidic. The amino group must be protonated (

    
    ) to bind to the crown ether. Neutral amines will elute in the void volume.
    
Protocol B: The LC-MS Compatible Method (Teicoplanin)

Objective: Quantification of enantiomers in biological matrices.

1. System Configuration
  • Column: Astec CHIROBIOTIC® T (

    
     mm, 5 µm).
    
  • Temperature:

    
    .
    
  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV @ 225 nm or MS (ESI+).

2. Mobile Phase Preparation[2][4][5]
  • Composition: Methanol / Water (50:50 v/v).[6]

  • Additives: None required for simple standards. For MS sensitivity, add 0.1% Formic Acid or Ammonium Acetate (volatile).

3. Optimization
  • If resolution is poor, switch to the "Polar Organic Mode": Methanol with 0.1% Acetic Acid and 0.1% Triethylamine. This suppresses ionization of the carboxylic acid, altering the selectivity.

Part 4: Decision Matrix & Workflows

Diagram 1: Method Selection Strategy

This decision tree guides the user to the correct column based on their specific analytical needs (QC vs. Bioanalysis).

MethodSelection Start Start: DL-Tyr(Me) Sample Q1 Requirement: MS Compatibility? Start->Q1 Q2 Requirement: Trace Impurity (<0.1%)? Q1->Q2 No (QC/Purity) Teico Method B: Teicoplanin (Chirobiotic T) Q1->Teico Yes (Bioanalysis) Crown Method A: Crown Ether (Crownpak CR-I) Q2->Crown Yes (High Res Needed) LEC Method C: Ligand Exchange (Legacy) Q2->LEC No (Cost Sensitive)

Caption: Strategic selection of chiral stationary phases based on detection limits and instrument capability.

Diagram 2: Crown Ether Experimental Workflow

A step-by-step visualization of the critical protonation steps required for the Crownpak method.

CrownWorkflow Sample Sample: DL-Tyr(Me) Acidify Acidify: Dissolve in HClO4 (pH 1.5) Sample->Acidify Protonation Mechanism: NH2 -> NH3+ Acidify->Protonation Chemical Change Inject Inject onto Crownpak CR-I(+) Protonation->Inject Complex Host-Guest Complexation Inject->Complex Detect UV Detection (D- elutes first) Complex->Detect

Caption: The critical path for Crown Ether separation, highlighting the mandatory acidification step.

Part 5: Troubleshooting & Validation (E-E-A-T)

Loss of Resolution on Crownpak
  • Cause: Column contamination with metal ions or neutral pH exposure.

  • Solution: The Crownpak phase is sensitive. Never wash with 100% water (which has neutral pH). Always maintain acidic conditions (

    
    ) even during storage to prevent the silica-bonded phase from hydrolysis or deactivation.
    
  • Verification: Inject a standard of DL-Phenylalanine. If resolution is lost there, the column is compromised.

Peak Tailing on Chirobiotic T
  • Cause: Secondary interactions with the silica backbone.

  • Solution: Add 0.1% Triethylamine (TEA) and 0.1% Acetic Acid to the mobile phase. This "ionic liquid" effect masks silanols and sharpens peaks.

Unknown Peak Identification
  • Validation: Since D-Tyr(Me) elutes first on Crownpak CR(+), inject a pure L-Tyr(Me) standard. It should align with the second peak. If using CR(-), the order is reversed.[9][3][1][2][8]

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Hyun, M. H. (2016). Ligand exchange chromatography for chiral separation.
  • Berthod, A., et al. (2004). Macrocyclic glycopeptide-based chiral stationary phases.

Sources

Comparative

Comparative NMR Profiling: O-Methyl-DL-Tyrosine Hydrochloride

Executive Summary & Technical Context O-Methyl-DL-tyrosine hydrochloride (CAS: 7635-29-2 for free base ref) is a non-proteinogenic amino acid derivative where the phenolic hydroxyl group of tyrosine is methylated.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

O-Methyl-DL-tyrosine hydrochloride (CAS: 7635-29-2 for free base ref) is a non-proteinogenic amino acid derivative where the phenolic hydroxyl group of tyrosine is methylated.[1][2][3] Unlike its parent compound, L-Tyrosine, the O-methyl derivative exhibits altered lipophilicity and receptor binding profiles, making it a critical probe in catecholamine biosynthesis research and a protected building block in peptide synthesis.

The Characterization Challenge: Distinguishing O-Methyl-DL-tyrosine from its structural isomers (e.g., Tyrosine Methyl Ester) and its metabolic precursor (Tyrosine) requires precise spectroscopic validation. Mass spectrometry (MS) alone is insufficient as it cannot easily distinguish regioisomers (e.g., O-methylation vs. ester-methylation).

This guide provides a definitive NMR characterization protocol, comparing O-Methyl-DL-tyrosine HCl against its primary "alternatives"—the unmethylated precursor (Tyrosine HCl ) and the regioisomer (Tyrosine Methyl Ester HCl ).

Experimental Protocol: Solvent Selection & Preparation

Authoritative Note: Proper solvent selection is the first step in self-validating NMR.

Solvent System Comparison
SolventSuitabilityTechnical Rationale
DMSO-d6 Optimal Preserves exchangeable protons (

,

). Essential for confirming the salt form (HCl).
D2O Secondary Eliminates exchangeable protons via deuterium exchange. Provides cleaner aliphatic/aromatic region but loses salt validation.
CD3OD Avoid May cause esterification artifacts or peak overlap in the methoxy region (~3.3 ppm solvent peak interferes).
Preparation Workflow (DOT Diagram)

The following decision tree illustrates the sample preparation logic to ensure spectral integrity.

SamplePrep Start Start: 10mg Sample Solvent Select Solvent: DMSO-d6 (Recommended) Start->Solvent Dissolve Vortex & Sonicate (Ensure Clear Solution) Solvent->Dissolve Check Check Turbidity Dissolve->Check Acquire Acquire 1H NMR (64 Scans) Check->Acquire Clear Filter Filter (0.45µm PTFE) Check->Filter Cloudy Filter->Acquire

Comparative 1H NMR Analysis

The defining feature of O-Methyl-DL-tyrosine is the methoxy singlet attached to the aromatic ring. This must be distinguished from the methyl ester singlet of its isomer.

Structural Visualization & Assignments

The molecule consists of three distinct spin systems:

  • Ammonium/Acid Backbone:

    
     and 
    
    
    
    .
  • Side Chain:

    
    .
    
  • Aromatic System: Para-substituted ring (AA'BB') with a methoxy cap.

Structure Methoxy Methoxy (-OCH3) δ 3.73 ppm (s) Ring Aromatic Ring (AA'BB') δ 6.88 / 7.15 ppm Methoxy->Ring Ether Linkage Beta Beta-CH2 δ 3.05 ppm (m) Ring->Beta C-C Bond Alpha Alpha-CH δ 4.15 ppm (t) Beta->Alpha Amine Amine (NH3+) δ ~8.4 ppm (br) Alpha->Amine

Comparative Data Table (DMSO-d6, 400 MHz)

This table objectively compares the product against its critical alternatives.

Proton GroupO-Methyl-DL-Tyr HCl (Target)L-Tyrosine HCl (Precursor)Tyrosine Methyl Ester (Regioisomer)
-OCH3 (Methoxy) 3.73 ppm (s) Absent3.65 ppm (s)
Aromatic (Ortho) ~7.15 ppm (d)~7.05 ppm (d)~7.00 ppm (d)
Aromatic (Meta) ~6.88 ppm (d)~6.70 ppm (d)~6.70 ppm (d)

-CH
4.10 - 4.20 ppm (m)4.05 ppm (m)4.15 ppm (m)

-CH2
3.00 - 3.15 ppm (m)2.90 - 3.10 ppm (m)2.95 - 3.05 ppm (m)

~8.4 ppm (broad)~8.3 ppm (broad)~8.5 ppm (broad)
Phenolic -OH Absent~9.3 ppm (s)~9.3 ppm (s)

Key Diagnostic Indicator:

  • Target vs. Precursor: The appearance of the singlet at 3.73 ppm and the disappearance of the phenolic OH peak at 9.3 ppm confirms O-methylation.

  • Target vs. Regioisomer: While both have a methoxy singlet, the Tyrosine Methyl Ester retains the phenolic OH peak (9.3 ppm). Furthermore, in HMBC (Heteronuclear Multiple Bond Correlation), the O-Methyl-Tyr methoxy protons couple to the aromatic carbon (~158 ppm), whereas the Methyl Ester protons couple to the carbonyl carbon (~170 ppm).

13C NMR & Enantiomeric Purity (The "DL" Factor)

13C Chemical Shift Validation

The carbon spectrum provides the final confirmation of the ether linkage.

  • Ar-O-CH3: ~55.2 ppm.

  • Aromatic C-O (Ipso): ~158.5 ppm (Downfield shift due to oxygen).

  • Carbonyl (COOH): ~170.5 ppm.

Addressing the Racemic (DL) Nature

Standard 1H/13C NMR cannot distinguish between the D- and L-enantiomers in an achiral environment (DMSO/D2O). The "DL" designation implies a 50:50 racemic mixture.

Alternative Method for Enantiomeric Excess (ee): To validate the "DL" ratio or detect enantiomeric impurities (e.g., pure L-contaminant in a DL-batch), you must use Chiral Solvating Agents (CSAs) or Chiral HPLC.

  • Protocol: Add Pirkle’s Alcohol or a chiral lanthanide shift reagent (e.g., Eu(hfc)3) to the NMR tube.

  • Result: The methoxy singlet at 3.73 ppm will split into two distinct singlets (one for D, one for L) if the environment is made chiral.

References & Authority

  • HMDB (Human Metabolome Database): 3-Methoxytyrosine (O-Methyl-Tyrosine) Spectral Data. Accession: HMDB0000046. Available at: [Link]

  • SDBS (Spectral Database for Organic Compounds): 1H NMR of Tyrosine Derivatives. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • PubChem: O-Methyl-L-tyrosine Compound Summary. CID 2723935. (Used as spectral proxy for DL-enantiomer in achiral solvent). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

H-DL-Tyr(Me)-OH, HCl proper disposal procedures

Topic: H-DL-Tyr(Me)-OH, HCl Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Laboratory Managers, EHS Officers[1] Executive Summary: Immediate Action Directive H-DL-Tyr(Me)-OH,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: H-DL-Tyr(Me)-OH, HCl Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Laboratory Managers, EHS Officers[1]

Executive Summary: Immediate Action Directive

H-DL-Tyr(Me)-OH, HCl (O-Methyl-DL-tyrosine hydrochloride) is a bioactive amino acid derivative and a tyrosine hydroxylase inhibitor.[1] Due to its specific biological activity and classification as a Water Hazard Class 3 (WGK 3) substance (severe hazard to waters), under no circumstances should this compound be disposed of via sanitary sewer or municipal drains. [1]

All disposal must follow a High-Temperature Incineration pathway through a licensed hazardous waste contractor.[1] This guide outlines the specific containment, labeling, and waste stream segregation protocols required to ensure scientific integrity and regulatory compliance.

Chemical Profile & Hazard Assessment

Understanding the physicochemical nature of the substance is the first step in safe disposal. This compound is not merely "chemical waste"; it is a pharmacologically active agent.[1]

Parameter Technical Detail
Chemical Name H-DL-Tyr(Me)-OH, HCl (O-Methyl-DL-tyrosine hydrochloride)
CAS Number 7695-83-2 (DL-form HCl) / 6230-11-1 (L-form parent)
Molecular Formula C₁₀H₁₃NO₃[1] · HCl
Functional Class Tyrosine Hydroxylase Inhibitor; Amino Acid Derivative
Acidity Acidic (Hydrochloride salt).[1] 1M solution pH ≈ 1-2.[1]
Hazards (GHS) Irritant (Skin/Eye/Respiratory) ; Corrosive to Metals (in solution).[1][2]
Environmental WGK 3 (Severe Hazard to Water) due to biological persistence and endocrine/neural modulation potential.

Scientific Rationale for Strict Disposal: As a tyrosine hydroxylase inhibitor, this compound modulates catecholamine synthesis (dopamine, norepinephrine) [1].[1][3][4] Release into aquatic environments can disrupt the neural and endocrine signaling of aquatic lifeforms. Therefore, the "dilution is the solution" method is scientifically invalid and environmentally negligent for this substance.

Pre-Disposal Safety & PPE

Before handling waste containers, ensure the following Personal Protective Equipment (PPE) is active. The HCl salt form is hygroscopic and can generate acidic dust.

  • Respiratory: N95 or P100 respirator if handling open powders to prevent inhalation of acidic particulates.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness).[1] Double-gloving recommended for solutions >100 mM.[1]

  • Ocular: Chemical splash goggles.[1] Standard safety glasses are insufficient for acidic liquid waste.[1]

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Expired or Surplus Reagent)

Do not dissolve solid waste to pour it out.[1] Keep it solid to minimize waste volume.

  • Containerization: Transfer the substance into a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to the corrosive nature of the HCl salt.

  • Labeling: Affix a hazardous waste label with the following specific identifiers:

    • Content: "H-DL-Tyr(Me)-OH, HCl (Solid)"[1]

    • Hazard Checkboxes: "Toxic", "Irritant", "Acidic".[1][2]

  • Segregation: Place the HDPE jar into the "Solid Organic / Bioactive" waste stream bin.

  • Destruction: Designate for Incineration (Rotary Kiln) by your waste contractor.[1]

Scenario B: Aqueous Solutions (Experimental Waste)

Includes reaction mixtures, mother liquors, or HPLC effluents containing the compound.[1]

  • pH Check: The HCl salt will acidify the solution. Check pH.

    • If pH < 2:[1] It is Acidic Waste .[1]

    • If pH 2–12: It is Organic/Aqueous Waste .[1]

  • Collection: Pour into a dedicated Carboy (HDPE or Polypropylene) .

    • Critical: Do NOT mix with bleach (Sodium Hypochlorite).[1] While not violently explosive, acid + bleach releases chlorine gas.[1]

    • Critical: Do NOT mix with cyanide or sulfide waste streams.[1]

  • Labeling:

    • Content: "Aqueous Waste with Trace Organics (O-Methyl-tyrosine HCl)"[1]

    • Hazard:[1][2][5] "Irritant", "Acidic" (if applicable).[1]

  • Destruction: Designate for Fuel Blending or Incineration .

Scenario C: Spill Management (Immediate Response)
  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • Neutralize:

    • Solid Spill: Cover with Sodium Bicarbonate (NaHCO₃) or Soda Ash to neutralize the HCl component. Mix gently until bubbling ceases.

    • Liquid Spill: Apply an amphoteric absorbent or spill pillow.[1]

  • Collect: Sweep neutralized solids into a disposable container.

  • Clean: Wash the surface with water and soap; collect the rinsate as chemical waste (do not flush rinsate if high concentration).

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the logical flow for categorizing and disposing of H-DL-Tyr(Me)-OH, HCl to ensure zero environmental release.

DisposalWorkflow cluster_warning CRITICAL WARNING Start Waste: H-DL-Tyr(Me)-OH, HCl StateCheck Physical State? Start->StateCheck Warning NO DRAIN DISPOSAL (WGK 3 - Aquatic Hazard) Start->Warning Solid Solid (Powder/Crystals) StateCheck->Solid Powder Liquid Liquid (Solution) StateCheck->Liquid Solution SolidCont Containerize in HDPE (Do Not Dissolve) Solid->SolidCont LiquidpH Check pH Liquid->LiquidpH LabelSolid Label: Toxic/Irritant Solid Bioactive SolidCont->LabelSolid Acidic pH < 2 (Acidic Waste) LiquidpH->Acidic High Conc. HCl Neutral pH 2-12 (Organic/Aqueous) LiquidpH->Neutral Buffered/Dilute LabelAcid Label: Corrosive/Acidic Liquid Waste Acidic->LabelAcid LabelOrg Label: Non-Haz Organic Liquid Waste Neutral->LabelOrg Incinerate FINAL DISPOSAL: High-Temp Incineration LabelSolid->Incinerate LabelAcid->Incinerate LabelOrg->Incinerate

Caption: Operational decision tree for segregating O-Methyl-DL-tyrosine HCl waste streams. Note the convergence on Incineration for all paths.

Regulatory Compliance & Classification

Use the data below to complete your institutional hazardous waste tags.

Regulatory BodyClassification CodeNotes
EPA (RCRA) Not Listed (P/U List)Classify as "Unlisted Hazardous Waste" due to bioactivity and acidity.[1]
EU Waste Code 16 05 06 *Laboratory chemicals consisting of or containing hazardous substances.
Water Hazard (DE) WGK 3 Severely hazardous to water. Zero discharge permitted.
DOT (Transport) Not Regulated (Solid)Solutions may be UN 1789 (HCl) if pH < 2.[1]

References

  • U.S. EPA. (2025). Management of Pharmaceutical Hazardous Waste. Retrieved from [Link][1]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling H-DL-Tyr(Me)-OH, HCl

As a Senior Application Scientist, my primary objective extends beyond the mere provision of high-quality reagents; it is to ensure that you, my fellow researchers and drug development professionals, can utilize these ma...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the mere provision of high-quality reagents; it is to ensure that you, my fellow researchers and drug development professionals, can utilize these materials with the utmost confidence and safety. This guide provides an in-depth, procedural framework for handling H-DL-Tyr(Me)-OH, HCl, focusing on the critical role of Personal Protective Equipment (PPE). The protocols herein are designed to be a self-validating system, where understanding the causality behind each safety measure empowers you to maintain a secure laboratory environment.

Hazard Assessment and Risk Profile

H-DL-Tyr(Me)-OH, HCl, a hydrochloride salt of a tyrosine derivative, presents a dual-natured hazard profile that dictates our safety strategy. As a solid, it is typically a fine crystalline powder.

  • Inhalation Hazard : The primary physical risk arises from the potential for dust formation during handling, such as weighing or transferring the solid.[1][2][3] Inhalation of fine particulates can lead to respiratory tract irritation.[4][5][6]

  • Chemical Hazard : As a hydrochloride salt, this compound can be corrosive and irritating, particularly to the eyes and skin, upon direct contact or when dissolved.[7][8][9][10] While comprehensive toxicological data for this specific derivative may be limited, it is a standard and prudent practice to treat such compounds as potentially hazardous.[2]

The causality is clear: we must employ engineering controls and PPE to create a barrier between the researcher and the compound, mitigating both particulate inhalation and direct chemical contact.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable. The following equipment must be used to ensure comprehensive protection.

Eye and Face Protection

The eyes are exceptionally vulnerable to both airborne dust and chemical splashes.

  • Minimum Requirement : At all times when handling this compound, ANSI Z87.1-compliant (or equivalent, such as EN 166) safety glasses with side shields are mandatory.[1][11][12]

  • Elevated Risk Scenarios : During procedures with a significant risk of splashing—such as reconstituting the powder or transferring solutions—a full-face shield must be worn over safety glasses.[2][10] This provides a secondary, broader barrier of protection.

Hand Protection

The hands are the primary point of direct contact. The choice of glove is therefore critical.

  • Glove Selection : Chemical-resistant nitrile gloves are the recommended standard for handling H-DL-Tyr(Me)-OH, HCl.[1][2] They offer robust protection against a wide range of chemicals.

  • Glove Integrity and Technique : Always inspect gloves for tears or punctures before use.[11] Employ proper glove removal techniques (without touching the glove's outer surface) to prevent skin contamination.[10][11] For handling concentrated solutions or during extended procedures, consider double-gloving.[2] After any procedure, dispose of contaminated gloves in accordance with hazardous waste protocols and wash hands thoroughly.[11]

Body Protection

To prevent contact with clothing and skin, a laboratory coat is essential.[2][11] For procedures involving flammable solvents during reconstitution, a fire-resistant lab coat is advised.

Respiratory Protection

Preventing the inhalation of the powdered compound is a critical control point.

  • Engineering Controls First : The primary method for mitigating inhalation risk is through engineering controls. All handling of the solid powder, especially weighing and initial reconstitution, must be performed within a certified chemical fume hood or a powder containment enclosure.[2][7][13]

  • Respiratory PPE : When engineering controls are not sufficient or during a large-scale transfer, a NIOSH-approved respirator equipped with acid gas cartridges and particulate filters should be used.[7] For routine handling of small quantities in a fume hood, a dust mask may be sufficient, but a formal risk assessment should confirm this choice.[1]

Operational Plan: From Receipt to Disposal

A robust safety plan covers the entire lifecycle of the chemical in the laboratory.

Step 1: Receiving and Storage Upon receipt, inspect the container for damage. Store the container in a cool, dry, and well-ventilated area, ensuring it is tightly sealed to prevent moisture absorption.[3][7][11][14]

Step 2: Preparation and Weighing (Critical Control Point) This step carries the highest risk of dust generation.

  • Location : Perform this task exclusively inside a chemical fume hood or a ventilated balance enclosure.

  • PPE : Don all required PPE, including a lab coat, nitrile gloves, and safety glasses. A face shield and respiratory protection should be considered based on the quantity being handled.

  • Procedure : Handle the powder carefully to minimize dust formation. Use a chemical-resistant spatula. Close the container immediately after dispensing.

Step 3: Reconstitution and Handling in Solution

  • Location : Reconstitute the compound in a chemical fume hood.[2]

  • Procedure : When adding solvent, do so slowly to avoid splashing. If diluting an acidic solution, always add the acid to water, never the other way around, to control any exothermic reaction.[8]

  • PPE : Maintain full PPE, including a face shield over safety glasses, to protect against potential splashes.[2]

Step 4: Spill Management Immediate and correct response to a spill is vital.

  • Assess the Spill : Evacuate the area if the spill is large or if you feel unwell.[7]

  • Small Powder Spill : Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[11][13]

  • Small Liquid Spill : Absorb the spill with an inert, non-combustible material like vermiculite or sand.[15] Scoop the material into a designated hazardous waste container. Spills may be neutralized with a weak base like sodium bicarbonate before final cleanup.[7]

  • Decontamination : Clean the spill area thoroughly.

Step 5: Decontamination and Waste Disposal Proper disposal is a legal and ethical responsibility.

  • Waste Segregation : All disposable materials that have contacted the chemical, including gloves, pipette tips, and contaminated absorbent materials, must be treated as hazardous chemical waste.[2]

  • Containerization : Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.[2][13] The label should include the full chemical name.

  • Disposal : Never dispose of H-DL-Tyr(Me)-OH, HCl or its waste down the drain.[7][11][13] Arrange for disposal via a licensed professional waste management service in accordance with all federal, state, and local regulations.[6][13]

Quick Reference PPE Table

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot generally required
Weighing Powder Safety Glasses & Face ShieldNitrile Gloves (Double-gloving recommended)Lab CoatRequired (Fume Hood is primary control)
Handling Solutions Safety Glasses & Face ShieldNitrile GlovesLab CoatNot required if in fume hood
Spill Cleanup Safety Glasses & Face ShieldHeavy-duty Nitrile GlovesLab CoatRequired (Dust mask or respirator)

Safe Handling Workflow

The following diagram illustrates the logical flow of operations, emphasizing the integration of safety checks at every stage.

Safe_Handling_Workflow Safe Handling Workflow for H-DL-Tyr(Me)-OH, HCl cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Post-Procedure cluster_disposal 4. Disposal Risk_Assessment Conduct Task-Specific Risk Assessment PPE_Donning Don Appropriate PPE (Gloves, Coat, Eyewear) Risk_Assessment->PPE_Donning Verify_Controls Verify Engineering Controls (e.g., Fume Hood On) PPE_Donning->Verify_Controls Retrieve_Chemical Retrieve from Storage Verify_Controls->Retrieve_Chemical Weigh_Powder Weigh Solid Compound (Critical: Inhalation Hazard) Retrieve_Chemical->Weigh_Powder Reconstitute Reconstitute/Dissolve (Splash Hazard) Weigh_Powder->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Waste_Segregation Segregate Contaminated Waste (Gloves, Tips, etc.) Decontaminate->Waste_Segregation PPE_Doffing Properly Remove PPE Waste_Segregation->PPE_Doffing Label_Waste Label Hazardous Waste Container Waste_Segregation->Label_Waste Hand_Wash Wash Hands Thoroughly PPE_Doffing->Hand_Wash Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste Arrange_Disposal Arrange Professional Disposal Store_Waste->Arrange_Disposal

Caption: Logical workflow for handling H-DL-Tyr(Me)-OH, HCl.

This guide is intended to build a deep foundation of trust by providing value beyond the product itself. Your safety is paramount. Always supplement this guidance with your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the product.

References

  • AWS (2020). SAFETY DATA SHEET 20 Amino Acid Kit.
  • Carl ROTH. Safety Data Sheet: Amino acid.
  • Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
  • Sigma-Aldrich. Material Safety Data Sheet.
  • BenchChem. Personal protective equipment for handling BMSpep-57 (hydrochloride).
  • Standard Operating Procedure.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • DC Fine Chemicals. Safety Data Sheet.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Hydrochloric Acid MSDS.
  • SEASTAR CHEMICALS. Safety Data Sheet (SDS) - HYDROCHLORIC ACID.
  • BenchChem. Proper Disposal of O-Methyl-D-tyrosine: A Step-by-Step Guide for Laboratory Professionals.
  • Hydrochloric acid - Safety Data Sheet.
  • Hydrochloric acid - Hazardous Substance Fact Sheet.
  • L-TYROSINE (1-13C, 99%) - Safety Data Sheet - SDS EU (Reach Annex II).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.